N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide
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Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-2-phenoxyacetamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further functionalized to introduce the methylsulfonyl and phenoxyacetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the gold(I)-catalyzed reactions and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phenoxyacetamide group can be reduced to form amine derivatives.
Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, particularly at the azabicyclo[3.2.1]octane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the phenoxyacetamide group can yield amine derivatives.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[32
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can fit into specific binding sites on proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and have been studied for their biological activities.
2,4,6,8-tetraazabicyclo[3.3.0]octane derivatives:
Uniqueness
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide is unique due to the presence of both the methylsulfonyl and phenoxyacetamide groups, which confer specific chemical properties and potential biological activities. This combination of functional groups is not commonly found in other bicyclic compounds, making it a valuable target for further research.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-23(20,21)18-13-7-8-14(18)10-12(9-13)17-16(19)11-22-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJCYYXZKYRDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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